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Compound of Interest

Compound Name:

2-[(2-

Chlorophenyl)formamido]propanoi

c acid

CAS No.: 936015-11-1

Cat. No.: B2376656

Get Quote

Introduction & Strategic Analysis
The target molecule, 2-[(2-Chlorophenyl)formamido]propanoic acid, represents a specific

class of N-aryl-N-formyl amino acids. These motifs serve as sterically constrained linkers in

bioactive peptides and are precursors to imidazoles and other heterocycles via

cyclodehydration.

The synthesis poses two primary challenges:

Steric Hindrance: The ortho-chloro substituent on the aniline ring reduces nucleophilicity,

making the initial N-alkylation sluggish compared to unsubstituted anilines.

Chemoselectivity: The subsequent formylation must occur exclusively at the secondary

amine without affecting the carboxylic acid (or requiring harsh conditions that might racemize

the

-center).
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To ensure high purity and reproducibility, this protocol utilizes a 3-step convergent strategy:

N-Alkylation: Coupling of 2-chloroaniline with an

-bromo ester.

N-Formylation: Introduction of the formyl group using a mixed anhydride approach.

Hydrolysis: Controlled saponification to release the free acid.

Retrosynthetic Pathway
The following diagram outlines the logical disconnection and forward synthesis flow.

2-Chloroaniline
(Starting Material)

Intermediate A:
Methyl 2-((2-chlorophenyl)amino)propanoate

Step 1: N-Alkylation
(K2CO3, DMF, 80°C)

Methyl 2-bromopropionate
(Reagent)

Intermediate B:
Methyl 2-[(2-chlorophenyl)formamido]propanoate

Step 2: N-Formylation
(HCOOH, Ac2O) Target:

2-[(2-Chlorophenyl)formamido]propanoic acid

Step 3: Hydrolysis
(LiOH, THF/H2O)
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Figure 1: Step-wise synthetic workflow from commercially available precursors to the target

acid.
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Hazard Class Specific Risk Mitigation Strategy

Acute Toxicity

2-Chloroaniline is toxic by

inhalation, ingestion, and skin

contact. It can cause

methemoglobinemia.

Handle exclusively in a fume

hood. Double-glove (Nitrile).

Keep calcium

gluconate/medical support

protocols accessible if relevant

for lab policy.

Corrosivity

Acetic Anhydride and Formic

Acid are corrosive and

lachrymators.

Use acid-resistant PPE.

Quench excess anhydride

carefully with ice water.

Process Safety
Exothermic reactions during

mixed anhydride formation.

Maintain temperature <10°C

during mixing. Ensure proper

venting for CO release (if

decarbonylation occurs).

Detailed Experimental Protocol
Phase 1: Synthesis of Methyl 2-((2-
chlorophenyl)amino)propanoate
Objective: Construct the C-N bond while managing the low nucleophilicity of the aniline.

Reagents:

2-Chloroaniline (1.0 equiv)

Methyl 2-bromopropionate (1.2 equiv)

Potassium Carbonate (

, anhydrous, 2.0 equiv)

Potassium Iodide (KI, 0.1 equiv, catalyst)

Solvent: DMF (Dimethylformamide)[1][2]
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Procedure:

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

suspend 2-chloroaniline (12.75 g, 100 mmol),

(27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) in DMF (100 mL).

Addition: Add Methyl 2-bromopropionate (20.0 g, 120 mmol) dropwise over 15 minutes at

room temperature.

Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc

4:1) for the disappearance of the aniline.[2]

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with

Ethyl Acetate (

mL).

Washing: Wash the combined organic layers with water (

mL) and brine (

mL) to remove DMF. Dry over

, filter, and concentrate under reduced pressure.

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc

in Hexanes) to yield the secondary amine as a pale yellow oil.

Phase 2: N-Formylation
Objective: Introduce the formyl group to the secondary amine.

Reagents:

Intermediate A (from Phase 1)

Formic Acid (98%, 5.0 equiv)

Acetic Anhydride (2.0 equiv)
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Solvent: DCM (Dichloromethane) or neat

Procedure:

Activation: In a separate flask, prepare the mixed anhydride by adding Acetic Anhydride (20

mmol) dropwise to Formic Acid (50 mmol) at 0°C. Stir for 30 minutes at 50–60°C, then cool

back to 0°C.

Note: This generates the active formylating species.

Coupling: Dissolve Intermediate A (10 mmol) in dry DCM (20 mL) and add it slowly to the

mixed anhydride solution at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

Quench: Carefully quench with ice water (50 mL). Neutralize the aqueous layer with

saturated

solution until pH ~7.

Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over

, and concentrate.

Result: This yields Methyl 2-[(2-chlorophenyl)formamido]propanoate (Intermediate B).

Phase 3: Ester Hydrolysis to Target Acid
Objective: Selective hydrolysis of the methyl ester without cleaving the N-formyl amide.

Reagents:

Intermediate B

Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv)

Solvent: THF/Water (3:1 ratio)

Procedure:
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Dissolution: Dissolve Intermediate B (5 mmol) in THF (15 mL) and cool to 0°C.

Saponification: Add a solution of LiOH·H₂O (10 mmol) in Water (5 mL) dropwise.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or

LC-MS. The reaction is typically complete within 3 hours.

Critical Control Point: Do not heat. High temperatures may hydrolyze the formamide bond.

Workup: Acidify the reaction mixture carefully with 1N HCl to pH ~2. Extract immediately with

Ethyl Acetate (

mL).

Final Isolation: Wash the organic phase with brine, dry over

, and concentrate in vacuo.

Crystallization: Recrystallize the residue from EtOAc/Hexane or Ether/Pentane to obtain the

pure 2-[(2-Chlorophenyl)formamido]propanoic acid as an off-white solid.

Analytical Validation
To validate the synthesis, the following analytical parameters must be met.

Technique Expected Signal / Characteristic

1H NMR (DMSO-d6)

Formyl Proton: Singlet or doublet (rotamers) at

8.0–8.5 ppm.Alpha-Proton: Quartet/Multiplet at

4.5–5.0 ppm.Aromatic: Multiplets at

7.2–7.6 ppm (4H).Methyl: Doublet at

1.2–1.5 ppm.

LC-MS
[M+H]+: 228.04 (Cl isotope pattern 3:1).[M-H]-:

226.02.

Appearance White to off-white crystalline solid.
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Mechanism of Action: N-Formylation
The following diagram illustrates the mechanistic flow of the critical formylation step using the

mixed anhydride method.

Mixed Anhydride Formation
(HCOOH + Ac2O -> HCO-O-Ac)

Nucleophilic Attack
(Amine attacks Formyl Carbon)

 Activation

Tetrahedral Intermediate

Elimination of Acetate
(Formation of Amide Bond)

 -AcOH

Click to download full resolution via product page

Figure 2: Mechanistic pathway for the formylation of the secondary amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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